1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final step involves the Suzuki–Miyaura cross-coupling reaction with boronic acids to introduce the brominated pyrazole moiety .
Chemical Reactions Analysis
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the brominated pyrazole reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals. It can be used to develop inhibitors or modulators of specific biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biological Studies: Researchers use this compound to study the biological activity of azetidine and pyrazole derivatives, which can lead to the discovery of new bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol hydrochloride: This compound features a triazole ring instead of a pyrazole ring, offering different chemical properties and biological activities.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound contains an oxadiazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of azetidine and pyrazole rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H11BrClN3 |
---|---|
Molecular Weight |
252.54 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-bromopyrazole;hydrochloride |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
InChI Key |
FZQHTUNBECXDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2C=C(C=N2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.